

Application Notes and Protocols for Lyso-Gb3 Extraction from Tissue Samples

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Compound of Interest

Compound Name: *Lyso-globotetraosylceramide (d18:1)*

Cat. No.: *B10783359*

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Introduction

Globotriaosylsphingosine (lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), is a critical biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder. Accurate quantification of lyso-Gb3 in various tissues is essential for understanding disease pathogenesis, evaluating therapeutic efficacy, and developing novel treatments. This document provides a detailed protocol for the extraction of lyso-Gb3 from tissue samples, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Analysis of Lyso-Gb3 in Tissues

The following table summarizes representative lyso-Gb3 concentrations found in various tissues of wild-type and Fabry disease model mice. It is important to note that these values are compiled from different studies and methodologies, and therefore should be considered as illustrative examples. Actual concentrations can vary depending on the specific animal model, age, and analytical method used.

Tissue	Animal Model	Lyso-Gb3 Concentration (pmol/mg tissue or other units)	Reference
Kidney	Fabry Mouse Model (GLA KO)	Significantly higher than wild-type	[1]
Heart	Fabry Mouse Model (GLA KO)	Significantly higher than wild-type	[1]
Liver	Fabry Mouse Model (GLA KO)	High concentration, significantly higher than wild-type	[1]
Skin	Fabry Mouse Model (hR301Q α -Gal A Tg/KO)	Elevated levels observed	[2]
Brain	Fabry Mouse Model	Not specified in detail, but analysis is feasible	
Spleen	NOD/SCID/Fabry mice	Higher levels compared to other organs	[3]
Small Intestine	NOD/SCID/Fabry mice	High levels observed	[3]

Note: Quantitative recovery rates for lyso-Gb3 extraction from tissues are not always explicitly reported in the literature. However, the described protocol is based on well-established lipid extraction methods known for high recovery of glycosphingolipids. A study on the recovery of lyso-Gb3 from tissue homogenates has been performed, indicating the feasibility of efficient extraction.[\[4\]](#)

Experimental Protocol: Lyso-Gb3 Extraction from Tissue Samples

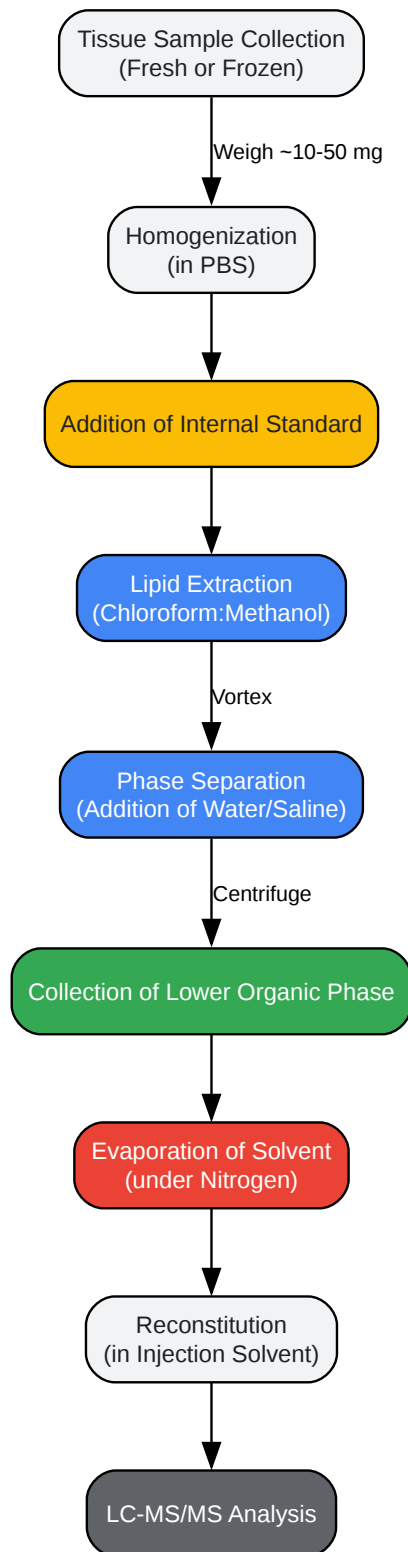
This protocol is a synthesized methodology based on established lipid extraction techniques, primarily a modified Folch method, which is widely used for the extraction of glycosphingolipids from tissues.^{[5][6]}

Materials and Reagents

- Tissues: Fresh or frozen tissue samples (e.g., kidney, heart, liver, skin, brain)
- Internal Standard (IS): Isotope-labeled lyso-Gb3 (e.g., ¹³C-labeled lyso-Gb3) or a structural analog (e.g., N-glycinated lyso-Gb3).^[7]
- Solvents:
 - Chloroform (CHCl₃), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Water, HPLC grade
- Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Homogenizer: Dounce homogenizer, bead beater, or ultrasonic homogenizer
- Centrifuge: Capable of reaching at least 3,000 x g and maintaining 4°C
- Glassware: Conical glass centrifuge tubes, vials
- Nitrogen gas supply for solvent evaporation
- Vortex mixer

Experimental Workflow Diagram

Lyso-Gb3 Extraction Workflow

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